Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a tolyl group and a carboxylate ester. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the condensation of o-phenylenediamine with p-tolualdehyde, followed by cyclization and esterification. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(p-tolyl)-1H-imidazole-4-carboxylate: This compound shares a similar structure but differs in the position of the carboxylate group.
Methyl 2-(p-tolyl)-1H-benzimidazole-4-carboxylate: Another similar compound with a different position of the carboxylate group on the benzimidazole ring.
Uniqueness
Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of functional groups allows for unique interactions and reactivity compared to its analogs.
Properties
Molecular Formula |
C16H14N2O2 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-5-11(6-4-10)15-17-13-8-7-12(16(19)20-2)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) |
InChI Key |
MULYHYQEOMFDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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